Nonaazane

Description

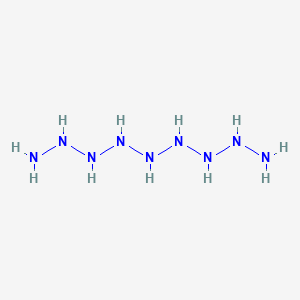

Nonaazane is an acyclic saturated hydronitrogen compound belonging to the azane series, characterized by a linear chain of nine nitrogen atoms bonded via single bonds (N–N). Its molecular formula is H₂N–(NH)₇–NH₂, making it the longest homolog in the azane family with a defined nomenclature . Unlike smaller azanes (e.g., diazane/hydrazine, triazane), this compound employs the Latin prefix nona- (nine) instead of the Greek ennea-, a rare exception in IUPAC nomenclature rules . This nomenclature distinction highlights its unique position among polyazanes, which typically use Greek numerical prefixes (e.g., tetra- for four, penta- for five) .

Properties

CAS No. |

156065-16-6 |

|---|---|

Molecular Formula |

H11N9 |

Molecular Weight |

137.15 g/mol |

InChI |

InChI=1S/H11N9/c1-3-5-7-9-8-6-4-2/h3-9H,1-2H2 |

InChI Key |

KBHWIKKDGKPEHS-UHFFFAOYSA-N |

Canonical SMILES |

NNNNNNNNN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonaazane can be synthesized through various methods, including the hydrogenation of nonene, a nine-carbon alkene. This process involves the addition of hydrogen atoms to the nonene molecule in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature conditions. Another method involves the thermal redistribution of 9-n-propyl-9-BBN (9-borabicyclo[3.3.1]nonane) and the hydroboration of 1,5-cyclooctadiene with borane-tetrahydrofuran complex, followed by thermal isomerization of the mixture of dialkylboranes at 65°C .

Industrial Production Methods

In an industrial setting, this compound is typically produced through the distillation of crude oil, where it is separated from other hydrocarbons based on its unique boiling point. This method allows for the large-scale production of this compound, making it readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

Nonaazane undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various nitrogen oxides.

Reduction: It can be reduced to form simpler nitrogen-hydrogen compounds.

Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they typically involve high temperatures and pressures to facilitate the reaction.

Major Products

The major products formed from these reactions include nitrogen oxides, simpler nitrogen-hydrogen compounds, and halogenated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of nonaazane involves its interaction with various molecular targets and pathways. As a non-polar solvent, this compound can dissolve non-polar compounds, facilitating their extraction and purification. Its simple, unbranched structure makes it an ideal subject for studying organic reactions and molecular structures in the field of organic chemistry.

Comparison with Similar Compounds

Table 1: Structural and Nomenclature Comparison of Azanes

| Compound | Nitrogen Atoms | Molecular Formula | Nomenclature Prefix Origin | Stability Profile |

|---|---|---|---|---|

| Azane | 1 | NH₃ | Greek (mono-) | Highly stable |

| Diazane | 2 | H₂N–NH₂ | Greek (di-) | Moderately stable |

| Triazane | 3 | H₂N–NH–NH₂ | Greek (tri-) | Thermally unstable |

| Nonaazane | 9 | H₂N–(NH)₇–NH₂ | Latin (nona-) | Hypothetically unstable |

Key Observations :

- Stability: Smaller azanes like azane (ammonia) and diazane (hydrazine) are well-characterized, with diazane being used in rocketry and pharmaceuticals. In contrast, triazane and higher homologs (e.g., this compound) are less stable due to weaker N–N single bonds and increased steric strain .

- Synthesis: While hydrazine (diazane) is industrially synthesized via the Raschig process, this compound remains largely theoretical or synthetically challenging due to decomposition risks .

Functional and Structural Comparison with Silazanes

Silazanes, silicon-nitrogen compounds (e.g., Si–N–Si bonds), share functional similarities with azanes but differ in elemental composition and applications:

Table 2: this compound vs. Silazanes

| Property | This compound | Silazanes |

|---|---|---|

| Bond Type | N–N single bonds | Si–N bonds |

| Thermal Stability | Hypothetically low | High (stable up to 250°C) |

| Applications | Limited (academic interest) | Lubricants, ceramics, polymers |

| Reactivity | Prone to decomposition | React via cross-linking |

Key Differences :

- Thermal Behavior: Silazanes exhibit superior thermal stability, making them suitable for high-temperature applications like aerospace coatings. This compound, with its all-nitrogen backbone, lacks such resilience .

- Chemical Versatility: Silazanes can form elastomers and ceramics through polymerization, whereas this compound’s reactivity is dominated by nitrogen chain scission or redox reactions .

Nomenclature and Substitution Patterns

This compound’s naming convention diverges from standard IUPAC rules, which prefer Greek prefixes. explicitly validates this compound as a permissible form, reflecting historical naming practices . Substituted derivatives of this compound follow standard azane rules, where substituents are prefixed to the parent chain (e.g., O-methylthis compound) .

In contrast, substituted silazanes prioritize silicon-centered nomenclature (e.g., 1,3-disila-2-azacyclopentane), emphasizing their hybrid Si–N architecture .

Research and Industrial Relevance

- Silazanes : Extensively researched for material science, with patents covering flame-retardant polymers and precursor materials for silicon nitride ceramics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.